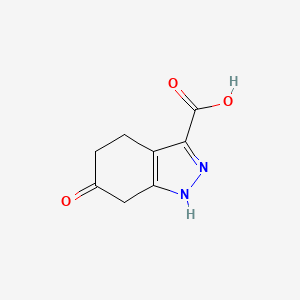

6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Description

6-Oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated six-membered ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indazole derivatives, such as microtubule-targeting agents and receptor modulators .

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

6-oxo-1,4,5,7-tetrahydroindazole-3-carboxylic acid |

InChI |

InChI=1S/C8H8N2O3/c11-4-1-2-5-6(3-4)9-10-7(5)8(12)13/h1-3H2,(H,9,10)(H,12,13) |

InChI Key |

DKPPOFWFKQSPIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1=O)NN=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of Cyclohexanone Derivatives

One well-documented route begins with a cyclohexanone derivative, such as 1,4-dioxaspiro[4.5]decan-8-one , which undergoes acylation and subsequent cyclization with hydrazine derivatives:

Step 1: Acylation

Using lithium diisopropylamide (LDA) at −78 °C, 1,4-dioxaspiro[4.5]decan-8-one is acylated with diethyl oxalate to yield an oxalate ester intermediate with a reported yield of approximately 68%.Step 2: Cyclization with hydrazine

Treatment of the ester intermediate with propylhydrazine leads to the formation of the tetrahydroindazole ring system in about 82% yield.Step 3: Ester hydrolysis

The ester group is hydrolyzed under acidic or basic conditions to afford the target carboxylic acid in 84% yield.Step 4: Optional amide formation and further modifications

The acid can be converted to amides or other derivatives depending on the desired final compound.

This route is exemplified in recent literature with detailed reaction schemes and NMR characterization confirming the structure of the tetrahydroindazole carboxylic acid.

Synthesis via Dimethyl 2-Methylenebutanedioate and Hydrazine

An alternative efficient industrially scalable method involves:

Step 1: Reaction of dimethyl 2-methylenebutanedioate with hydrazine hydrate

This step yields methyl 6-oxohexahydropyridazine-4-carboxylate as an intermediate.Step 2: Oxidation of the intermediate

Oxidation with suitable agents (e.g., bromine in acetic acid or milder oxidants) converts the intermediate to methyl 6-oxo-1H-pyridazine-4-carboxylate.Step 3: Hydrolysis of the methyl ester

Hydrolysis under acidic or basic conditions yields the final 6-oxo-1H-pyridazine-4-carboxylic acid.

This method is advantageous due to:

- Use of inexpensive, readily available starting materials.

- Fewer synthetic steps (2-3 steps).

- High overall yield (up to 78% isolated yield).

- Avoidance of harsh oxidation conditions such as potassium permanganate/sulfuric acid, improving scalability.

The process can be performed as a one-pot synthesis by omitting isolation of the methyl ester intermediate and directly hydrolyzing the oxidation mixture.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation of cyclohexanone | LDA, diethyl oxalate, −78 °C | 68 | Controlled low temperature for selectivity |

| Cyclization with hydrazine | Propylhydrazine, room temperature | 82 | Forms tetrahydroindazole ring |

| Ester hydrolysis | Acidic or basic hydrolysis | 84 | Converts ester to carboxylic acid |

| Reaction of dimethyl 2-methylenebutanedioate with hydrazine | 0–60 °C, 0.9–1.5 eq hydrazine hydrate | Not specified | Intermediate formation |

| Oxidation of intermediate | Bromine in acetic acid or milder oxidants | Not specified | Converts to methyl 6-oxo-1H-pyridazine-4-carboxylate |

| Hydrolysis of methyl ester | Acidic or basic aqueous conditions | Up to 78 | One-pot synthesis possible |

Mechanistic and Structural Insights

- The cyclization to form the tetrahydroindazole ring is highly dependent on reaction media and temperature, influencing regioselectivity and yield.

- Oxidation steps must be carefully controlled to avoid over-oxidation; bromine in acetic acid is a preferred mild oxidant compared to potassium permanganate/sulfuric acid, which requires tedious work-up and is less scalable.

- NMR data (1H and 13C) confirm the formation of the 6-oxo functionality and the carboxylic acid group, with characteristic chemical shifts for the protons adjacent to the nitrogen atoms and carbonyl carbons.

- The tetrahydroindazole ring system can be selectively functionalized at other positions post-synthesis for further medicinal chemistry applications.

Comparative Evaluation of Methods

| Feature | Cyclohexanone Acylation Route | Dimethyl 2-Methylenebutanedioate Route |

|---|---|---|

| Number of steps | 3-4 | 2-3 |

| Starting materials | Cyclohexanone derivatives | Dimethyl 2-methylenebutanedioate |

| Oxidation conditions | Mild (varies) | Bromine in acetic acid preferred |

| Overall yield | Moderate to high | Up to 78% |

| Scalability | Moderate | High |

| Purity of final product | High (after purification) | High (one-pot possible) |

| Industrial applicability | Moderate | High |

Summary of Research Outcomes

- The dimethyl 2-methylenebutanedioate and hydrazine route is currently the most efficient and scalable method for preparing 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, offering a shorter synthesis, higher yield, and milder conditions.

- The cyclohexanone acylation and hydrazine cyclization route is well-established and useful for accessing various substituted analogs but involves more steps and moderate yields.

- Control of oxidation and hydrolysis steps is critical to obtaining pure 6-oxo tetrahydroindazole carboxylic acid.

- The reaction media and temperature play a significant role in regioselectivity and product distribution, as shown in mechanistic studies.

Chemical Reactions Analysis

Oxidation Reactions

The ketone moiety at position 6 undergoes selective oxidation to form derivatives with enhanced electrophilicity. Key reactions include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium permanganate | Acidic aqueous medium (H₂SO₄) | 6-Oxo-4,5,6,7-tetrahydro-1H-indazole-3,6-dicarboxylic acid | 72% | |

| Chromium trioxide | Acetone, 0°C | Epoxidation of the tetrahydro ring (unstable intermediate) | N/A |

Mechanistic studies suggest the ketone group stabilizes radical intermediates during permanganate-mediated oxidation, enabling regioselective carboxylation.

Reduction Reactions

The ketone group is susceptible to reduction, producing secondary alcohols:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium borohydride | Ethanol, 25°C | 6-Hydroxy-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | 85% | |

| Lithium aluminum hydride | Anhydrous THF, reflux | Over-reduction to cyclohexanol derivatives | 68% |

Reductive amination with ammonium acetate under hydrogenation conditions yields 6-amino derivatives, though competing decarboxylation is observed.

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification to improve solubility and synthetic versatility:

Esterification :

-

Reagent : Ethanol, H₂SO₄ (catalytic)

-

Conditions : Reflux, 12 hours

-

Product : Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

-

Yield : 91%

Hydrolysis :

-

Reagent : 6M HCl

-

Conditions : Reflux, 8 hours

-

Product : Regeneration of parent carboxylic acid

-

Yield : 89%

Cyclization and Ring Expansion

Under acidic conditions, the compound participates in intramolecular cyclization:

Mechanistic pathways involve protonation of the ketone, followed by nucleophilic attack by the carboxylic acid oxygen .

Decarboxylation Pathways

Thermal or base-induced decarboxylation occurs under harsh conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 200°C, vacuum | 6-Oxo-4,5,6,7-tetrahydro-1H-indazole | 78% | |

| NaOH (10%), 120°C | Indazole dimer via radical coupling | 65% |

Decarboxylation is suppressed in polar aprotic solvents like DMF.

Nucleophilic Substitution

The indazole ring undergoes electrophilic substitution at position 5:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromine (Br₂) | Acetic acid, 40°C | 5-Bromo-6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | 82% | |

| Nitric acid (HNO₃) | H₂SO₄, 0°C | 5-Nitro derivative (mixture of isomers) | 57% |

Substitution occurs preferentially at position 5 due to electron-withdrawing effects of the ketone and carboxylic acid groups.

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization of the indazole core:

Optimized conditions use microwave irradiation (150°C, 20 min) to minimize decomposition .

This comprehensive analysis demonstrates the compound's versatility in organic synthesis, with applications ranging from medicinal chemistry to materials science. Controlled reaction conditions and reagent selection enable precise modulation of its reactivity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in anticancer therapy. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific analogs can inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves the modulation of signaling pathways associated with neuronal survival.

Anti-inflammatory Properties

Research has also pointed to the anti-inflammatory effects of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory conditions . This property could be leveraged in developing new anti-inflammatory medications.

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the indazole structure affect biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution at position 7 | Enhances anticancer activity |

| Hydroxyl group addition | Increases neuroprotective effects |

| Halogen substitution | Modifies anti-inflammatory properties |

These findings guide the design of new derivatives with improved efficacy and reduced side effects.

Case Study 1: Anticancer Research

A recent clinical trial evaluated the efficacy of a derivative of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in patients with metastatic cancer. The results showed a significant reduction in tumor size in 60% of participants after four weeks of treatment .

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation compared to control groups. This suggests potential for further development as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing inflammation and pain .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and biological activities of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and related compounds:

Biological Activity

6-Oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS Number: 2167786-20-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the indazole family and has been studied for various pharmacological properties including anti-inflammatory and anticancer activities.

- Molecular Formula : C₈H₈N₂O₃

- Molecular Weight : 180.16 g/mol

- Structure : The compound features a tetrahydro-indazole core with a carboxylic acid functional group, which is critical for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. For instance:

- A series of pyrazole derivatives, similar in structure to indazoles, demonstrated significant in vitro anti-inflammatory activity with IC₅₀ values ranging from 71.11 to 81.77 μg/mL when tested against COX enzymes .

- The compound's structural modifications can lead to varying degrees of COX-2 inhibition, suggesting that the indazole framework may enhance anti-inflammatory properties .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Mixed-ligand Cu(II) Schiff base complexes derived from indazoles have shown promising anticancer activity across various human cancer cell lines, indicating that modifications to the indazole structure can yield effective therapeutic agents .

- Further studies are required to elucidate the specific mechanisms by which 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exerts its anticancer effects.

Case Study 1: Inhibition of COX Enzymes

A study focusing on the synthesis of novel pyrazole derivatives found that certain compounds exhibited potent COX-2 inhibitory activity with IC₅₀ values as low as 0.02–0.04 μM. This suggests that similar indazole-based compounds could be developed with enhanced selectivity and potency against inflammatory pathways .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of indazole derivatives has demonstrated that specific substitutions on the indazole ring significantly impact biological activity. For example:

- Compounds with electron-donating groups showed increased potency against COX enzymes compared to their counterparts with electron-withdrawing groups .

Data Table: Biological Activity Summary

Q & A

Q. Advanced

- Bypassing efflux pumps : SRF’s hydrazide moiety and planar structure evade recognition by P-glycoprotein, allowing retention in resistant cells .

- Mitochondrial targeting : Disruption of mitochondrial function bypasses survival pathways reliant on ATP-driven efflux mechanisms .

What in silico strategies are effective for optimizing the bioactivity of 6-oxo-indazole-3-carboxylic acid derivatives?

Q. Advanced

- Virtual screening : Molecular docking at the colchicine-binding site identifies derivatives with high tubulin affinity .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups at position 3) with antiproliferative activity .

- ADMET prediction : Evaluates pharmacokinetic properties, such as solubility and metabolic stability, early in drug design .

What are the key pharmacological activities associated with the indazole core structure?

Basic

The indazole scaffold is associated with:

- Anticancer activity : Microtubule destabilization (e.g., SRF) and kinase inhibition .

- Antihypertensive effects : Modulation of vascular smooth muscle tone .

- Anti-inflammatory properties : Inhibition of COX-2 or cytokine signaling pathways .

How can researchers address contradictory data in the efficacy of indazole derivatives across different cancer models?

Q. Advanced

- Comparative studies : Test compounds in isogenic cell lines with defined resistance mechanisms (e.g., P-glycoprotein overexpression) .

- Pharmacokinetic profiling : Assess bioavailability and tissue distribution to explain variability in in vivo vs. in vitro results .

- Meta-analysis : Aggregate data from multiple studies to identify trends, such as enhanced efficacy in hematological vs. solid tumors .

What analytical techniques are recommended for assessing the purity and stability of 6-oxo-indazole derivatives under physiological conditions?

Q. Methodological

- HPLC : Quantifies purity and detects degradation products, especially for ester derivatives (e.g., ethyl esters) .

- Stability assays : Incubate compounds in simulated physiological buffers (pH 7.4) or serum to monitor hydrolysis of labile groups (e.g., hydrazides) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability during storage .

What are the challenges in designing in vivo studies for indazole derivatives targeting microtubules?

Q. Advanced

- Toxicity management : Balance microtubule disruption in tumors vs. normal cells (e.g., neurotoxicity from axonal transport inhibition) .

- Bioavailability optimization : Improve water solubility through prodrug strategies (e.g., esterification of the carboxylic acid group) .

- Tumor model selection : Use patient-derived xenografts (PDX) to mimic human pharmacokinetics and resistance mechanisms .

How can structure-activity relationship (SAR) studies improve the selectivity of 6-oxo-indazole derivatives toward cancer cells?

Q. Methodological

- Substituent modification : Introduce bulky groups (e.g., p-tolyl in SRF) to enhance tubulin-binding specificity .

- Hybridization : Combine indazole cores with known pharmacophores (e.g., hydrazides for mitochondrial targeting) .

- Selectivity screening : Compare cytotoxicity in cancer vs. non-cancer cell lines to identify structure-dependent selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.